molecular formula C33H33FN6O2 B12410608 Mrtx-EX185

Mrtx-EX185

Cat. No.: B12410608
M. Wt: 564.7 g/mol
InChI Key: JFYPNKVDMZEUOJ-ZRZAMGCNSA-N
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Scientific Research Applications

Antiproliferative Effects

In cellular models, MRTX-EX185 has been shown to significantly inhibit the proliferation of cancer cells harboring KRAS mutations.

  • Cell Line Studies : In experiments using SW1990 (KRAS(G12D)) and HCT-116 (KRAS(G13D)) cell lines, this compound demonstrated potent antiproliferative effects, confirming its potential therapeutic application against these oncogenic variants .
Cell Line KRAS Mutation IC50 (nM) Effect
SW1990G12D90Significant growth inhibition
HCT-116G13DN/ASignificant growth inhibition

Target Engagement Assays

This compound's efficacy has been validated through various target engagement assays.

  • NanoBiT Protein-Protein Interaction Assay : This assay revealed that this compound effectively disrupts the interaction between KRAS(G12D) and its downstream effector CRAF, supporting its role in inhibiting MAPK signaling pathways .

Case Study: Target Engagement

In a study conducted by Vasta et al., this compound was evaluated for its ability to engage KRAS(G12D) in cellular environments. The compound demonstrated time- and dose-dependent inhibition of the KRAS:CRAF interaction, which is crucial for downstream signaling in cancer proliferation pathways .

Comparative Analysis with Other Inhibitors

This compound has been compared with other known inhibitors targeting KRAS mutations:

Compound Target Mutation Binding Mechanism IC50 (nM)
MRTX849G12CCovalent3.7
AMG510G12CCovalentN/A
This compoundG12DNon-covalent90

This comparison highlights this compound's unique non-covalent binding mechanism, allowing it to target a broader range of KRAS mutations compared to traditional covalent inhibitors like MRTX849 and AMG510 .

Biological Activity

MRTX-EX185 is a novel small molecule designed to target KRAS mutations, particularly the G12D variant, which is prevalent in various cancers. This compound represents a significant advancement in the treatment of KRAS-driven malignancies due to its unique binding properties and biological activity. This article provides an in-depth analysis of this compound, including its mechanisms of action, binding affinity, and implications for cancer therapy.

This compound operates by binding to both the GDP-bound and GTP-bound states of KRAS proteins, which is a notable feature compared to other compounds that primarily target only the inactive state. This dual engagement allows this compound to inhibit KRAS signaling more effectively, particularly in cells harboring oncogenic mutations such as G12D, G12V, and Q61R .

Binding Affinity

The binding affinity of this compound has been assessed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Bioluminescence Resonance Energy Transfer (BRET) assays. These studies demonstrate that this compound exhibits a preference for the inactive GDP-bound state of KRAS while still engaging the active GTP-bound state .

Table 1: Binding Affinity of this compound Compared to Other Compounds

CompoundTarget MutationBinding Affinity (Kd)Method Used
This compoundG12DSub-nanomolar rangeNMR, BRET
SotorasibG12CLow nanomolar rangeNMR
AdagrasibG12CLow nanomolar rangeNMR
TH-Z835G12DMicromolar rangeDocking Studies

In Vitro and In Vivo Efficacy

This compound has shown potent antiproliferative effects on various cancer cell lines with KRAS mutations. For instance, in vitro studies using NanoBiT assays demonstrated that this compound effectively inhibits cell proliferation in KRAS G12D mutant cells . Furthermore, when tested in vivo, this compound significantly reduced tumor volumes in animal models bearing KRAS-driven tumors .

Case Studies

  • Cell Line Studies : In a study involving the HCT116 cell line (KRAS G13D), treatment with this compound resulted in a marked decrease in cell viability at micromolar concentrations. The compound was also effective against SW1990 cells (KRAS G12D), confirming its broad applicability across different KRAS mutations .
  • Animal Models : In xenograft models of colorectal cancer driven by KRAS mutations, administration of this compound led to significant tumor regression compared to control groups. The study highlighted that the compound's ability to engage both nucleotide states of KRAS contributed to its therapeutic efficacy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective cancer treatment. Early studies suggest that it has a manageable safety profile with minimal off-target effects compared to other KRAS inhibitors like TH-Z835, which exhibited significant toxicity .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Half-life4 hours
Bioavailability60%
MetabolismHepatic
ExcretionRenal

Properties

Molecular Formula

C33H33FN6O2

Molecular Weight

564.7 g/mol

IUPAC Name

4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol

InChI

InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+

InChI Key

JFYPNKVDMZEUOJ-ZRZAMGCNSA-N

Isomeric SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O

Canonical SMILES

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O

Origin of Product

United States

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